Cas no 70399-01-8 (1-Bromo-3-(isopropanesulfonyl)benzene)

1-Bromo-3-(isopropanesulfonyl)benzene is a brominated aromatic compound featuring an isopropanesulfonyl functional group. This intermediate is valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where the bromo substituent serves as a reactive handle for further functionalization. The isopropanesulfonyl group enhances solubility in organic solvents and can influence reactivity in metal-catalyzed transformations. Its stable yet modifiable structure makes it useful in pharmaceutical and agrochemical research for constructing complex molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper storage and handling are recommended to maintain its integrity for synthetic applications.
1-Bromo-3-(isopropanesulfonyl)benzene structure
70399-01-8 structure
商品名:1-Bromo-3-(isopropanesulfonyl)benzene
CAS番号:70399-01-8
MF:C9H11BrO2S
メガワット:263.1514
MDL:MFCD00091605
CID:1039262
PubChem ID:22953613

1-Bromo-3-(isopropanesulfonyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-(isopropylsulfonyl)benzene
    • 1-bromo-3-propan-2-ylsulfonylbenzene
    • 1-Bromo-3-(isopropanesulfonyl)benzene
    • 1-bromo-3-(propane-2-sulfonyl)benzene
    • XPYUPOJVBBWILU-UHFFFAOYSA-N
    • TRA0052424
    • SY025126
    • V7394
    • ST24021253
    • 1-Bromo-3-[(1-methylethyl)sulfonyl]benzene
    • FT-0747361
    • 70399-01-8
    • EN300-7383796
    • CS-0154146
    • MFCD00091605
    • SCHEMBL1271030
    • DTXSID90629188
    • AC1302
    • CS-11564
    • AKOS016001047
    • VCA39901
    • DA-29661
    • MDL: MFCD00091605
    • インチ: 1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
    • InChIKey: XPYUPOJVBBWILU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])S(C([H])(C([H])([H])[H])C([H])([H])[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 261.96600
  • どういたいしつりょう: 261.96631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 42.5

じっけんとくせい

  • PSA: 42.52000
  • LogP: 3.71200

1-Bromo-3-(isopropanesulfonyl)benzene セキュリティ情報

1-Bromo-3-(isopropanesulfonyl)benzene 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Bromo-3-(isopropanesulfonyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
217226-1g
1-Bromo-3-(isopropylsulfonyl)benzene
70399-01-8 95%
1g
£29.00 2022-03-01
TRC
B696423-1g
1-Bromo-3-(isopropanesulfonyl)benzene
70399-01-8
1g
$ 207.00 2023-04-18
eNovation Chemicals LLC
D387225-1g
1-Bromo-3-(isopropylsulfonyl)benzene
70399-01-8 97%
1g
$285 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL117-1g
1-Bromo-3-(isopropanesulfonyl)benzene
70399-01-8 98%
1g
896.0CNY 2021-08-05
TRC
B696423-500mg
1-Bromo-3-(isopropanesulfonyl)benzene
70399-01-8
500mg
$ 150.00 2023-04-18
eNovation Chemicals LLC
D693666-5g
1-Bromo-3-(isopropylsulfonyl)benzene
70399-01-8 >97%
5g
$300 2024-07-20
Enamine
EN300-7383796-0.5g
1-bromo-3-(propane-2-sulfonyl)benzene
70399-01-8 95%
0.5g
$24.0 2023-05-25
Enamine
EN300-7383796-0.25g
1-bromo-3-(propane-2-sulfonyl)benzene
70399-01-8 95%
0.25g
$19.0 2023-05-25
Enamine
EN300-7383796-1.0g
1-bromo-3-(propane-2-sulfonyl)benzene
70399-01-8 95%
1g
$30.0 2023-05-25
Enamine
EN300-7383796-2.5g
1-bromo-3-(propane-2-sulfonyl)benzene
70399-01-8 95%
2.5g
$64.0 2023-05-25

1-Bromo-3-(isopropanesulfonyl)benzene 合成方法

1-Bromo-3-(isopropanesulfonyl)benzene 関連文献

1-Bromo-3-(isopropanesulfonyl)benzeneに関する追加情報

Chemical Profile of 1-Bromo-3-(isopropanesulfonyl)benzene (CAS No. 70399-01-8)

1-Bromo-3-(isopropanesulfonyl)benzene, identified by its Chemical Abstracts Service (CAS) number 70399-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential drug candidates and advanced functional materials. Its unique structural features, comprising both a bromine substituent and an isopropylsulfonyl group, make it a valuable building block for further chemical modifications and applications.

The molecular structure of 1-Bromo-3-(isopropanesulfonyl)benzene consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with an isopropylsulfonyl group (–SO₂CH(CH₃)₂). This arrangement imparts distinct reactivity patterns, allowing for selective functionalization at other positions on the aromatic ring. The presence of the bromine atom facilitates nucleophilic aromatic substitution reactions, while the isopropylsulfonyl group introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets.

In recent years, 1-Bromo-3-(isopropanesulfonyl)benzene has been explored in the development of novel pharmaceutical agents. Researchers have leveraged its reactivity to construct complex heterocyclic scaffolds, which are often essential for achieving high affinity and selectivity in drug design. For instance, derivatives of this compound have been investigated as inhibitors of enzymes involved in inflammatory pathways, demonstrating promising preclinical activity. The ability to modify the benzene core while retaining key pharmacophoric elements has made 1-Bromo-3-(isopropanesulfonyl)benzene a preferred starting material for medicinal chemists seeking to optimize lead compounds.

Moreover, the compound's utility extends beyond pharmaceutical applications into materials science. The isopropylsulfonyl group can enhance the solubility and stability of certain molecular systems, making it useful in the formulation of advanced polymers and coatings. Additionally, the bromine atom provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many modern drugs and functional materials. These reactions enable the integration of 1-Bromo-3-(isopropanesulfonyl)benzene into larger molecular frameworks with tailored properties.

Recent advancements in synthetic methodologies have further expanded the scope of 1-Bromo-3-(isopropanesulfonyl)benzene applications. Techniques such as flow chemistry have been employed to streamline its synthesis, improving yield and scalability while reducing environmental impact. Furthermore, computational studies have been utilized to predict optimal reaction conditions and predict potential side products, enhancing synthetic efficiency. These innovations underscore the growing importance of this compound in both academic research and industrial processes.

The biological activity of derivatives derived from 1-Bromo-3-(isopropanesulfonyl)benzene has been a focal point of investigation. Studies have revealed that modifications to the isopropylsulfonyl group can modulate binding affinity to protein targets, offering insights into structure-activity relationships (SAR). For example, certain analogs have shown inhibitory effects on kinases implicated in cancer progression by selectively disrupting aberrant signaling pathways. Such findings highlight the compound's potential as a scaffold for developing targeted therapies with improved therapeutic indices.

From a mechanistic perspective, the reactivity of 1-Bromo-3-(isopropanesulfonyl)benzene has been scrutinized to understand its role in catalytic cycles. The interplay between electronic effects induced by the sulfonyl group and steric influences from adjacent substituents has been shown to influence reaction outcomes in cross-coupling processes. This knowledge has enabled chemists to design more efficient synthetic routes, particularly in late-stage functionalization strategies where precise control over regioselectivity is critical.

The environmental impact of utilizing 1-Bromo-3-(isopropanesulfonyl)benzene has also been considered in contemporary research. Efforts have been made to develop greener synthetic protocols that minimize waste generation and hazardous byproducts. For instance, solvent-free reactions or use of biodegradable catalysts have been explored to align with sustainable chemistry principles. Such initiatives reflect broader trends in chemical research aimed at reducing ecological footprints without compromising performance.

In conclusion,1-Bromo-3-(isopropanesulfonyl)benzene (CAS No. 70399-01-8) represents a multifaceted compound with significant potential across multiple domains of chemical research. Its role as an intermediate in drug discovery underscores its importance in medicinal chemistry, while its utility in materials science highlights its versatility beyond traditional pharmaceutical applications. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,1-Bromo-3-(isopropanesulfonyl)benzene is poised to remain a cornerstone molecule in both academic laboratories and industrial settings.

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